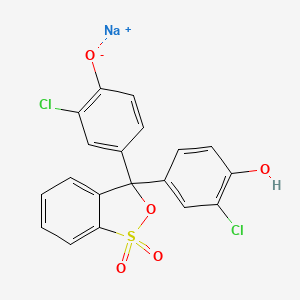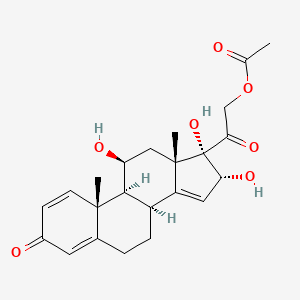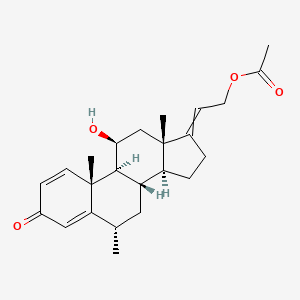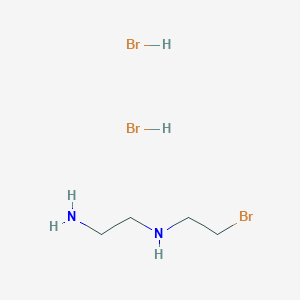
Entacapone 4-β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Entacapone 4-β-D-Glucuronide is a metabolite of entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). Entacapone is primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa by inhibiting its peripheral metabolism. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which is a common pathway for drug metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Entacapone 4-β-D-Glucuronide involves the glucuronidation of entacapone. This process typically uses glucuronosyltransferase enzymes to transfer glucuronic acid to entacapone. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using techniques such as chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Entacapone 4-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions to release the parent compound, entacapone.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.
Major Products Formed:
Hydrolysis: Entacapone and glucuronic acid.
Conjugation: this compound.
科学研究应用
Entacapone 4-β-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of entacapone.
Biology: Investigated for its role in the metabolic pathways of entacapone and its impact on drug efficacy and safety.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of Parkinson’s disease treatment.
Industry: Utilized in the development of new formulations and drug delivery systems to improve the therapeutic outcomes of entacapone.
作用机制
The mechanism of action of Entacapone 4-β-D-Glucuronide is primarily related to its role as a metabolite of entacapone. Entacapone inhibits COMT, thereby increasing the bioavailability of levodopa. The glucuronide conjugate is a result of the body’s attempt to enhance the solubility and excretion of entacapone. The molecular targets include COMT and the pathways involved in levodopa metabolism.
相似化合物的比较
Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit central COMT.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone and tolcapone.
Comparison:
Tolcapone vs. Entacapone 4-β-D-Glucuronide: Tolcapone has a central action, whereas this compound is primarily involved in peripheral metabolism.
Opicapone vs. This compound: Opicapone provides a more sustained inhibition of COMT, leading to less frequent dosing requirements.
This compound is unique in its role as a metabolite, contributing to the overall pharmacokinetic profile of entacapone and its therapeutic effects in Parkinson’s disease management.
属性
CAS 编号 |
314058-42-9 |
|---|---|
分子式 |
C₂₀H₂₃N₃O₁₁ |
分子量 |
481.41 |
同义词 |
4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








